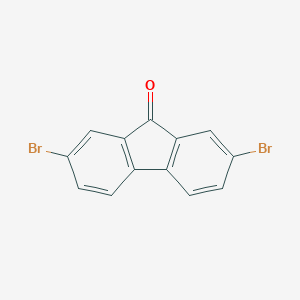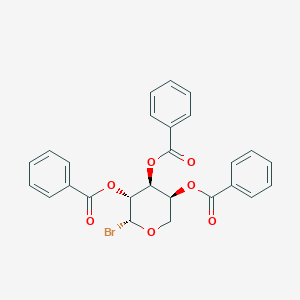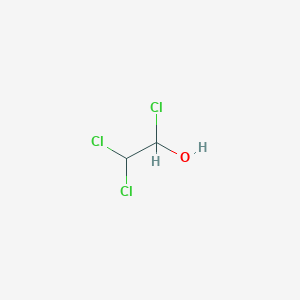
1,1,2-Trichloroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Trichloroethanol is an organic compound with the chemical formula C2H3Cl3O. It is a clear, flammable liquid at room temperature, colorless when pure but often with a light yellow color. The molecule can be described as ethanol with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms . Historically, it has been used as a sedative hypnotic and is known for its pharmacological effects similar to those of its prodrug chloral hydrate .
准备方法
1,1,2-Trichloroethanol can be synthesized through various methods. One common synthetic route involves the reduction of chloral hydrate. Industrial production methods often involve the reaction of trichloroacetaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.
化学反应分析
1,1,2-Trichloroethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to trichloroacetic acid.
Reduction: It can be reduced to trichloroethane.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,1,2-Trichloroethanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,1,2-Trichloroethanol involves its interaction with various molecular targets. It is known to modulate tetrodotoxin-resistant sodium channels in nociceptive neurons, leading to decreased excitability of these neurons . This modulation includes inducing a hyperpolarizing shift on the steady-state fast inactivation relationship, increasing use-dependent inhibition, accelerating the onset of inactivation, and retarding the recovery of inactivated channels .
相似化合物的比较
1,1,2-Trichloroethanol is similar to other compounds such as:
Chloral Hydrate: Its prodrug, which is metabolized in vivo to this compound.
Chlorobutanol: Another compound with similar pharmacological effects.
Triclofos: A hypnotic drug that is metabolized to this compound.
What sets this compound apart is its specific use in fluorescent visualization of proteins and its role as a protecting group in organic synthesis, which highlights its versatility and unique applications in various fields .
属性
CAS 编号 |
13287-89-3 |
|---|---|
分子式 |
C2H3Cl3O |
分子量 |
149.4 g/mol |
IUPAC 名称 |
1,2,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O/c3-1(4)2(5)6/h1-2,6H |
InChI 键 |
HYCHPIPDVAXCCJ-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(O)Cl |
规范 SMILES |
C(C(Cl)Cl)(O)Cl |
同义词 |
1,1,2-trichloroethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



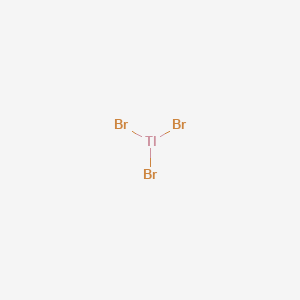
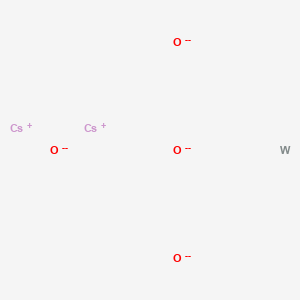
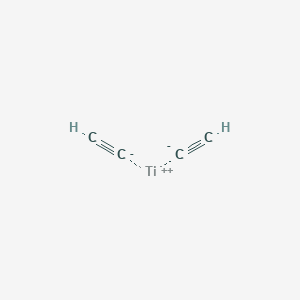
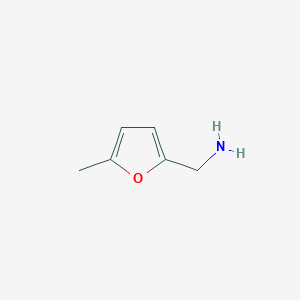
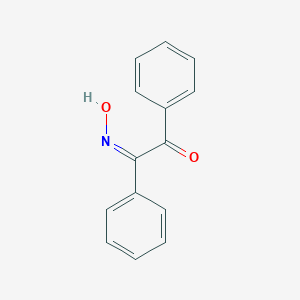
![13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B76241.png)
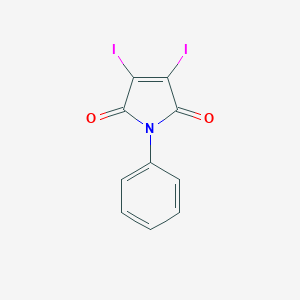
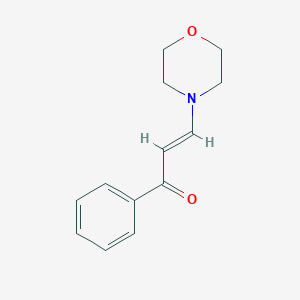
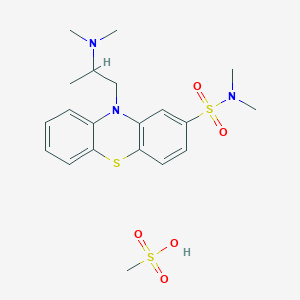
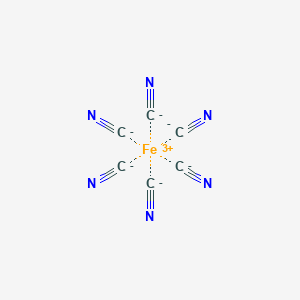
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
